Product packaging for 2-Fluoro-2-(4-methoxyphenyl)acetic acid(Cat. No.:)

2-Fluoro-2-(4-methoxyphenyl)acetic acid

Cat. No.: B13321271
M. Wt: 184.16 g/mol
InChI Key: OXNARXKXAYMBFZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)acetic acid (CAS 24102-55-4) is a fluorinated aromatic acetic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . The compound features a molecular formula of C 9 H 9 FO 3 and a molecular weight of 184.16 g/mol . The strategic incorporation of a fluorine atom at the benzylic position adjacent to the carboxylic acid group creates a unique electronic and steric profile, making it a versatile intermediate for constructing more complex molecules, particularly in drug discovery efforts . Fluorinated compounds like this are of significant interest in pharmaceutical research because the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and binding affinity . Research into similar fluorinated phenylacetic acids has shown that fluorine substitution can lead to substantial improvements in potency in various therapeutic contexts . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified with the signal word "Danger" and carries hazard statements H314 and H290, indicating it can cause severe skin burns and eye damage and may be corrosive to metals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B13321271 2-Fluoro-2-(4-methoxyphenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)

InChI Key

OXNARXKXAYMBFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 2 4 Methoxyphenyl Acetic Acid and Its Derivatives

Established Synthetic Routes to 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

Strategies Involving Fluoroacetates and Substituted Phenyl Moieties

One of the fundamental approaches to constructing α-fluoro-α-aryl acetic acids involves the use of fluoroacetate (B1212596) esters as key building blocks. These methods typically form the crucial carbon-carbon bond between the fluorinated α-carbon and the aromatic ring. A notable example of this strategy is the Reformatsky reaction. wikipedia.orgrsc.orgnih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of this compound, this would entail the reaction of a 4-methoxyphenyl (B3050149) carbonyl compound (e.g., 4-methoxybenzaldehyde (B44291) or a related ketone) with an α-halo-α-fluoroacetate, such as ethyl bromofluoroacetate.

The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo-α-fluoroacetate. wikipedia.org This enolate is less reactive than corresponding lithium enolates, which prevents side reactions like self-condensation or addition to the ester group. wikipedia.org The subsequent nucleophilic addition of this organozinc reagent to the carbonyl group of the 4-methoxyphenyl substrate yields a β-hydroxy-α-fluoroester. Hydrolysis of the ester group would then furnish the desired this compound derivative. The reaction conditions, including the choice of solvent and method of zinc activation, can be optimized to improve yields. nih.gov

Reactant 1Reactant 2ReagentKey IntermediateProduct Type
4-MethoxybenzaldehydeEthyl bromofluoroacetateZincOrganozinc enolateβ-Hydroxy-α-fluoroester
4-MethoxyacetophenoneEthyl iodofluoroacetateZincOrganozinc enolateβ-Hydroxy-α-fluoroester

Approaches via Fluorination of Phenylacetic Acid Precursors

An alternative and increasingly popular strategy is the direct fluorination of a pre-formed phenylacetic acid scaffold. This approach avoids the handling of potentially unstable fluorinated starting materials and allows for late-stage introduction of the fluorine atom. Electrophilic fluorinating reagents, particularly N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for this purpose. researchgate.netmpg.denih.govdigitellinc.comorganic-chemistry.org

Recent studies have shown that the direct α-fluorination of phenylacetic acid derivatives can be achieved with high efficiency. nih.gov A divergent strategy induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) has been developed. researchgate.netmpg.denih.gov The selectivity of the reaction is critically dependent on the solvent system. In non-aqueous conditions, such as acetonitrile (B52724), the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, leading to the clean formation of the desired α-fluoro-α-arylcarboxylic acids. researchgate.netmpg.de Conversely, in the presence of water, a decarboxylative fluorination pathway dominates. researchgate.netnih.gov

The proposed mechanism in aprotic solvents involves the activation of Selectfluor by DMAP, which facilitates the abstraction of the benzylic hydrogen from the phenylacetic acid precursor, generating a carbon-centered radical that is subsequently trapped by the fluorine source. mpg.de This method is advantageous due to its operational simplicity and mild reaction conditions, often proceeding at room temperature. mpg.denih.gov

SubstrateFluorinating AgentActivator/BaseSolventOutcome
2-(4-methoxyphenyl)acetic acidSelectfluor4-(dimethylamino)pyridineAcetonitrile (non-aqueous)This compound
2-(4-methoxyphenyl)acetic acidSelectfluor4-(dimethylamino)pyridineAqueous conditionsDecarboxylative Fluorination Product

Multicomponent Reaction Protocols and Telescoped Syntheses for Related Furoquinoline Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple, readily available starting materials in a single step. While not a direct synthesis of the target compound, this methodology is highly relevant for creating complex derivatives. For instance, a telescoped multicomponent reaction has been used to synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid.

This process involves the initial reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. The reaction proceeds through a series of steps including condensation, Michael addition, and cleavage of the Meldrum's acid moiety, followed by an intramolecular cyclization to form the furoquinoline core. This demonstrates how a complex heterocyclic structure bearing a (4-methoxyphenyl)acetic acid side chain can be assembled efficiently. The principles of MCRs could be adapted to incorporate a fluorinated building block, potentially leading to novel fluorinated heterocyclic acetic acid derivatives in a highly convergent manner.

Nucleophilic Aromatic Substitution Pathways for Related Phenoxyacetic Acid Linkers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.orglibretexts.org In a typical SNAr reaction, a nucleophile replaces a leaving group (commonly a halide) on an aromatic ring. libretexts.org This pathway is particularly effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

While commonly used to form C-O, C-N, or C-S bonds, the SNAr mechanism can, in principle, be applied to C-C bond formation. nih.govpreprints.orgnih.gov For the synthesis of this compound, this would theoretically involve the reaction of an activated 4-methoxyphenyl derivative with a nucleophile derived from a fluoroacetate. For example, a fluoroacetate enolate could act as the carbon nucleophile. However, this approach faces a significant challenge: the 4-methoxyphenyl ring is electron-rich due to the methoxy (B1213986) group, which deactivates the ring towards nucleophilic attack. nih.gov Therefore, a standard SNAr reaction is generally not feasible on an unactivated substrate like a halobenzene bearing a methoxy group. nih.govnih.gov The reaction becomes more plausible if additional, strong electron-withdrawing groups are present on the aromatic ring, which is not the case for the parent target compound.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura type reactions) for Related Compounds

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation in modern organic synthesis. pku.edu.cn The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organic halide or triflate, is particularly notable for its functional group tolerance and reliability. nih.govresearchgate.netnih.govresearchgate.net

This methodology can be adapted to synthesize α-aryl-α-fluoroacetic acids. A plausible route would involve the coupling of 4-methoxyphenylboronic acid with an ester of an α-bromo- or α-iodo-α-fluoroacetic acid. The reaction proceeds through a catalytic cycle involving oxidative addition of the α-halo-α-fluoroester to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

Recent advancements have also focused on the direct α-arylation of carbonyl compounds, including α-fluoroketones, which are precursors to the target acid. nih.govresearchgate.netnih.gov These reactions couple an enolate (or its equivalent) of the fluorinated carbonyl compound with an aryl halide or triflate. By extension, a similar palladium-catalyzed α-arylation of a fluoroacetate enolate with a 4-methoxyphenyl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) represents a direct and powerful approach to the carbon skeleton of this compound. The choice of ligand is crucial for the success of these reactions, with sterically hindered phosphine (B1218219) ligands often giving the best results. researchgate.net

Asymmetric Synthetic Approaches to Chiral this compound

The introduction of a fluorine atom at the α-position of 2-(4-methoxyphenyl)acetic acid creates a chiral center. The development of asymmetric syntheses to access enantiomerically enriched forms of this compound is crucial for applications in medicinal chemistry. Strategies generally fall into two categories: the use of chiral auxiliaries to direct stereochemistry or the application of chiral catalysts.

Chiral Auxiliary-Based Methods: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. researchgate.netyork.ac.ukresearchgate.netnih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recovered. york.ac.uk For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine, could be attached to a 2-(4-methoxyphenyl)acetyl moiety. researchgate.netnih.gov The resulting chiral amide can then be subjected to diastereoselective fluorination. The steric hindrance provided by the auxiliary directs the incoming electrophilic fluorine reagent (e.g., Selectfluor) to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the enantiomerically enriched α-fluoro acid.

Alternatively, an auxiliary could be attached to a fluoroacetyl group, followed by a diastereoselective alkylation with a 4-methoxybenzyl halide. nih.gov

Chiral Catalyst-Based Methods: The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. This can involve either the catalytic asymmetric fluorination of a prochiral precursor or a catalytic asymmetric arylation.

Asymmetric Fluorination: Chiral hydrogen-bonding organocatalysts, such as chiral phosphoric acids, (thio)ureas, or squaramides, have been successfully used to promote asymmetric fluorination reactions. researchgate.netscilit.comunizar.esmdpi.com These catalysts can activate the substrate and the fluorinating agent (e.g., Selectfluor), creating a chiral environment that directs the fluorination to one enantiotopic face of a silyl (B83357) ketene (B1206846) acetal (B89532) or enolate derived from a 2-(4-methoxyphenyl)acetate ester. researchgate.netunizar.es

Asymmetric Arylation: Palladium-catalyzed enantioselective α-arylation of α-fluoro carbonyl compounds has emerged as a powerful method for creating chiral C(sp³)-C(sp²) bonds. nih.govnih.gov This strategy could be applied to the synthesis of the target molecule by coupling an enolate of a fluoroacetate ester with a 4-methoxyphenyl halide or triflate in the presence of a palladium complex bearing a chiral ligand, such as SEGPHOS or a derivative of BINOL. nih.govnih.gov The chiral ligand controls the stereochemistry of the C-C bond-forming reductive elimination step, leading to an enantioenriched product.

Asymmetric StrategyKey ComponentSubstrateReagent
Chiral AuxiliaryEvans OxazolidinoneN-(2-(4-methoxyphenyl)acetyl)oxazolidinoneSelectfluor
Chiral CatalystChiral Phosphoric AcidSilyl ketene acetal of a 2-(4-methoxyphenyl)acetateSelectfluor
Chiral CatalystPd-SEGPHOS ComplexFluoroacetate ester4-Methoxyphenyl triflate

Enantioselective Fluorination Techniques for Related Compounds

Achieving high enantioselectivity in the fluorination of α-aryl acetic acid derivatives is a key challenge. One successful approach involves the use of transition metal catalysis. For instance, a catalytic system comprising Nickel(II) chloride (NiCl₂), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a silyl triflate has been shown to effectively catalyze the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov In this method, the substrate is believed to coordinate to the chiral nickel complex, allowing for a facial-selective attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The use of 2,6-lutidine is crucial, as it is thought to promote the enolization of the substrate, which is a key step for the subsequent fluorination. acs.org This technique has demonstrated good yields and enantioselectivities up to 88% ee for various α-aryl acetic acid derivatives. acs.org

Another strategy is organocatalysis, where small chiral organic molecules facilitate the enantioselective transformation. Chiral primary amine catalysts, particularly those derived from β,β-diaryl serines or cinchona alkaloids, have been effective in the α-fluorination of carbonyl compounds like β-dicarbonyls and α-branched aldehydes. researchgate.netrsc.org These catalysts react with the carbonyl substrate to form a chiral enamine intermediate, which then undergoes a highly stereocontrolled fluorination by an electrophilic agent like Selectfluor™. This method offers a metal-free alternative and has achieved excellent enantioselectivity (up to 98% ee) for a range of substrates. researchgate.net

The table below summarizes representative results for enantioselective fluorination of related α-aryl carbonyl compounds.

Catalyst SystemSubstrate TypeFluorinating AgentYield (%)ee (%)
NiCl₂-BINAP/R₃SiOTfα-Aryl Acetic Acid DerivativeNFSIHighup to 88
Chiral Primary Amineα-Branched AldehydeSelectfluor™High>90
Cinchona Alkaloidβ-KetoesterSelectfluor™50-99up to 98

This table presents generalized data from various studies on related compounds to illustrate the efficacy of the described methods.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to achieve high diastereoselectivity. tcichemicals.comjmcs.org.mx For the synthesis of α-fluoro-α-aryl acetic acids, a chiral auxiliary can be appended to the parent aryl acetic acid. The resulting chiral substrate is then subjected to fluorination. The steric hindrance provided by the auxiliary blocks one face of the molecule, forcing the electrophilic fluorine agent to attack from the less hindered face, thus creating the new stereocenter with a high degree of control.

Commonly used auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.org For example, an N-acyl oxazolidinone derived from (4-methoxyphenyl)acetic acid can be prepared and then treated with a base to form a chiral enolate. Subsequent reaction with an electrophilic fluorine source like NFSI yields the fluorinated product as a single diastereomer or with high diastereomeric excess. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to afford the enantiomerically enriched this compound. wikipedia.orgtcichemicals.com This method is powerful because it can produce two adjacent stereocenters in a controlled manner. wikipedia.org

A key advantage of this method is its reliability and the predictable stereochemical outcome based on the well-established models for these auxiliaries. jmcs.org.mx

Asymmetric Catalysis in the Preparation of Related α-Amino-α-fluoro Phenylacetic Acid Derivatives

While distinct from the target compound, the synthesis of α-amino-α-fluoro phenylacetic acid derivatives provides valuable insights into asymmetric catalysis for creating fluorine-bearing quaternary stereocenters. These methods often involve the catalytic enantioselective α-amination of cyclic ketones or related substrates. mdpi.com For instance, a dual catalyst system using an achiral Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in combination with a chiral amine can effectively promote the α-amination of α-tetralone derivatives with azodicarboxylates. mdpi.com The Lewis acid activates the substrate while the chiral amine controls the stereochemistry of the C-N bond formation, leading to products with high enantiomeric ratios (up to >99:1 er). mdpi.com

Palladium-catalyzed asymmetric allylic alkylation of α-fluoro-aryl ketones is another relevant technique. rsc.org In this process, a fluorinated enolate, generated in situ, reacts with an allyl carbonate in the presence of a chiral palladium catalyst to produce α-allyl-α-fluoroaryl ketones with excellent yield and stereoselectivity (up to 90% ee). rsc.org These catalytic approaches highlight the potential for developing similar methods for the direct, enantioselective synthesis of this compound without the need for stoichiometric chiral reagents.

Optimization of Reaction Conditions and Process Development in this compound Synthesis

The transition from a laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield, purity, and stereoselectivity while ensuring operational simplicity and safety.

Control of Stereoselectivity and Enantiomeric Excess

The stereochemical outcome of an asymmetric fluorination is highly dependent on several factors that must be precisely controlled.

Catalyst/Auxiliary Structure: The choice of chiral ligand in catalytic systems or the structure of the chiral auxiliary is paramount. Subtle modifications to the catalyst's structure can significantly impact enantiomeric excess (ee). acs.org For example, in organocatalysis, the steric and electronic properties of the amine catalyst dictate the facial selectivity of the enamine fluorination. researchgate.net

Fluorinating Agent: The nature of the electrophilic fluorine source can influence stereoselectivity. While agents like Selectfluor™ and NFSI are common, their reactivity and steric bulk can lead to different outcomes with different catalyst systems. acs.orgnih.gov

Solvent and Temperature: The reaction solvent can affect catalyst solubility, stability of intermediates, and transition state geometries. scielo.br Screening various solvents is a standard optimization step. acs.org Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states, though this may come at the cost of a slower reaction rate. acs.org

Additives: In metal-catalyzed reactions, additives can play a crucial role. For instance, in the nickel-catalyzed fluorination of α-arylacetic acid derivatives, 2,6-lutidine and a silyl triflate were found to be essential for achieving high efficiency and stereoselectivity. acs.org

The table below illustrates the effect of catalyst variation on enantioselectivity in a representative reaction.

EntryCatalystSolventYield (%)ee (%)
1Thiourea C1DCM8534
2Cinchona Alkaloid C2DCM93-66
3Cinchona Alkaloid C4DCM96-80
4Cinchona Alkaloid C8DCM9790

Data adapted from a study on a related asymmetric transformation to show the impact of catalyst choice. acs.org

Byproduct Analysis and Mitigation Strategies for Scalable Research Synthesis

During process development and scale-up, identifying and minimizing byproducts is critical for ensuring product purity and simplifying purification. In fluorination reactions of aryl acetic acids and their derivatives, several side reactions can occur.

Over-fluorination: The formation of difluorinated products is a potential issue, particularly if the monofluorinated product is still enolizable under the reaction conditions. Careful control of stoichiometry (using only a slight excess of the fluorinating agent) and reaction time can mitigate this. researchgate.net

Elimination/Decomposition: The desired α-fluoro product or reactive intermediates might be unstable under the reaction conditions, leading to decomposition or elimination pathways. This can be addressed by optimizing temperature, pH, and work-up procedures.

Regioisomeric Byproducts: For substrates with multiple enolizable positions, lack of regioselectivity can lead to a mixture of products. The inherent reactivity of the α-position in aryl acetic acids generally ensures high regioselectivity. rsc.org However, in more complex molecules, protecting groups may be necessary.

Byproducts from the Fluorinating Agent: The spent fluorinating agent becomes a byproduct that must be removed during work-up. For example, using NFSI generates benzenesulfonimide. The choice of fluorine source can be influenced by the ease of removing its byproducts.

Mitigation strategies include:

Process Analytical Technology (PAT): Using techniques like in-situ IR or NMR to monitor the reaction progress allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction.

Optimized Work-up and Purification: Developing a robust work-up protocol is essential to remove unreacted starting materials, reagents, and byproducts. This may involve extractions with aqueous solutions of varying pH, followed by crystallization or chromatography. Crystallization is often preferred for large-scale synthesis as it is more cost-effective and can significantly enhance enantiomeric purity.

Chemical Transformations and Mechanistic Studies of 2 Fluoro 2 4 Methoxyphenyl Acetic Acid

Reactivity Profiles of the Carboxylic Acid Moiety in 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

The carboxylic acid group is a primary site of reactivity in this compound, participating in a range of transformations typical for this functional group. These reactions are fundamental for the synthesis of various derivatives such as esters and amides.

The conversion of this compound into its corresponding esters and amides is a key transformation. These reactions proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR) or an amino (-NR'R'') group.

Esterification: The formation of esters from this compound is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This process, known as Fischer esterification, is a reversible reaction. mdpi.com To drive the equilibrium towards the product, excess alcohol can be used, or water can be removed as it is formed. Alternatively, the carboxylic acid can be activated to facilitate the reaction. For instance, treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would first convert the acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Amide Formation: The synthesis of amides from this compound and an amine is a cornerstone reaction in organic synthesis. nih.gov Direct reaction between the carboxylic acid and an amine is possible but often requires high temperatures and is not broadly applicable. Therefore, coupling reagents are commonly employed to activate the carboxylic acid. nih.gov Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts activate the carboxyl group, facilitating the nucleophilic attack by the amine to form a stable amide bond under mild conditions. nih.govtaylorandfrancis.com The choice of coupling agent and reaction conditions can be tailored based on the specific amine used and the desired product. taylorandfrancis.com

Below is a table summarizing typical conditions for these transformations based on analogous phenylacetic acid derivatives.

TransformationReagent 1Reagent 2Catalyst/Coupling AgentSolventTypical Conditions
Esterification Alcohol (e.g., Ethanol)-Conc. H₂SO₄Excess AlcoholReflux
Amide Formation Primary/Secondary Amine-EDCI/HOBtDichloromethane (DCM)Room Temperature
Amide Formation Primary/Secondary Amine-Thionyl Chloride (SOCl₂)TolueneReflux, then add amine

This table presents generalized conditions; specific parameters may vary based on substrate.

The carboxylic acid moiety and the aromatic ring of related phenylacetic acid compounds can undergo both reduction and oxidation under specific conditions.

Reduction: The carboxylic acid group is generally resistant to reduction by mild agents. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce carboxylic acids to primary alcohols. researchgate.netacs.orgacs.org In the case of a compound like this compound, treatment with LiAlH₄ in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would be expected to yield 2-fluoro-2-(4-methoxyphenyl)ethanol. An aldehyde is formed as an intermediate in this process, but it is also readily reduced and cannot be isolated. acs.org

Oxidation: The 4-methoxyphenyl (B3050149) group in related compounds can be susceptible to oxidation, although the carboxylic acid itself is at a high oxidation state. Strong oxidizing agents can potentially lead to the degradation of the aromatic ring or oxidation of the benzylic position, depending on the specific reagents and conditions used. rsc.orgnih.gov For instance, oxidation of the non-fluorinated analog, 4-methoxyphenylacetic acid, with strong oxidants can lead to cleavage of the aromatic ring or other transformations. nih.gov

Aromatic Substitution Reactions on the 4-Methoxyphenyl Ring

The 4-methoxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. mdpi.com The outcome of these reactions is directed by the combined electronic effects of the substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the fluoroacetic acid side chain (-CH(F)COOH).

Therefore, electrophiles are expected to add to the positions ortho to the methoxy group (positions 3 and 5). Since position 4 is already substituted, the primary products of electrophilic substitution will be the 3-substituted derivatives.

Halogenation: A notable example is the bromination of 4-methoxyphenylacetic acid. Treatment with bromine in acetic acid leads to regioselective bromination at the position ortho to the methoxy group, yielding 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield. organic-chemistry.org A similar outcome would be expected for the fluorinated analog.

Nitration: The nitration of anisole, a closely related structure, typically yields a mixture of ortho and para isomers, with the ratio depending on the reaction conditions (e.g., nitric acid in acetic anhydride). researchgate.netacs.org For this compound, nitration would be anticipated to occur at the 3-position, directed by the methoxy group.

Mechanistic Insights into Reactions Involving this compound and its Analogs

Understanding the reaction mechanisms provides a deeper insight into the reactivity and chemical behavior of this compound and its analogs. The presence of the α-fluorine atom, in particular, introduces unique electronic effects that modulate reaction pathways and the stability of intermediates.

The fluorine atom at the α-position to the carboxylic acid exerts a significant influence on the molecule's reactivity through its strong inductive effect. Fluorine is the most electronegative element, and its presence withdraws electron density from the adjacent carbon and, by extension, from the carboxyl group.

This inductive electron withdrawal has several consequences:

Increased Acidity: The α-fluoro substituent increases the acidity of the carboxylic acid compared to its non-fluorinated analog, 4-methoxyphenylacetic acid. By stabilizing the carboxylate conjugate base through induction, the equilibrium for deprotonation is shifted, making the acid stronger. nih.gov

Modulation of Nucleophilicity: While increasing the acidity of the proton, the electron-withdrawing nature of fluorine can decrease the nucleophilicity of a carbanion formed at the α-position. This is due to the repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom. rsc.org

Many reactions of carboxylic acids and their derivatives proceed through short-lived, high-energy intermediates. The structure and stability of these intermediates are crucial in determining the reaction outcome.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions such as esterification and amide formation, the key intermediate is a tetrahedral species. taylorandfrancis.comic.ac.uk This intermediate forms when the nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon of the activated carboxylic acid. The intermediate possesses a tetrahedral carbon atom that was formerly the sp²-hybridized carbonyl carbon. taylorandfrancis.com The fate of this intermediate determines the reaction product. It can either revert to the starting materials or collapse by expelling a leaving group (e.g., water or an activated species) to form the final ester or amide product. libretexts.org The presence of the electron-withdrawing fluorine atom can influence the stability and breakdown of this tetrahedral intermediate.

Carbocation Intermediates: In electrophilic aromatic substitution reactions on the 4-methoxyphenyl ring, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net The attack of an electrophile on the aromatic ring temporarily disrupts the aromaticity. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the substitution. The methoxy group is particularly effective at stabilizing this cation when the attack is at the ortho or para positions, which explains its strong directing effect.

Nucleophilic Substitution Patterns on the Fluorine Atom and Other Substituents

The chemical reactivity of this compound in nucleophilic substitution reactions is dictated by the interplay of its functional groups: the α-fluoro substituent at the benzylic position, the methoxy group, and the aromatic ring. The substitution patterns are highly dependent on the reaction conditions and the specific site of nucleophilic attack.

Reactivity at the α-Carbon: The Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, which generally makes fluoride (B91410) a poor leaving group in traditional SN2 nucleophilic substitution reactions. nih.gov Direct displacement of the fluorine atom in this compound by a nucleophile via a concerted SN2 mechanism is, therefore, energetically unfavorable and not a common transformation under standard conditions.

However, the benzylic nature of the α-carbon introduces the possibility of substitution through alternative, SN1-type mechanisms. The stability of a potential carbocation intermediate at this position is enhanced by resonance delocalization into the phenyl ring. The electron-donating para-methoxy group further stabilizes this positive charge, making an SN1 pathway more accessible compared to non-benzylic fluoroalkanes.

Mechanistic studies on analogous benzylic fluorides have shown that the C-F bond can be activated to facilitate nucleophilic substitution. nih.gov This activation is typically achieved using protic or Lewis acidic reagents that coordinate to the fluorine atom, weakening the C-F bond and promoting its cleavage. For instance, hydrogen-bond donors such as hexafluoroisopropanol (HFIP) or triols have been successfully employed to activate benzylic C-F bonds for substitution reactions with various nucleophiles. nih.gov These reactions often proceed through an intermediate with significant carbocationic character, potentially an intimate ion pair, which is then attacked by the nucleophile. nih.gov While stereochemical studies on related systems suggest that this can lead to inversion of configuration, a degree of racemization is expected if a discrete, solvent-separated carbocation is formed. nih.gov

While direct substitution of the fluorine on this compound is not widely reported, extensive research on the synthesis of its parent compound, methyl 2-fluoro-2-phenylacetate, and related derivatives via nucleophilic fluorination of α-bromo precursors provides valuable insight. These studies demonstrate the feasibility of substitution at the α-benzylic position. The reaction conditions highlight the influence of the solvent, base, and fluoride source on the reaction's efficiency and mechanism (SN1 vs. SN2). nih.govrsc.org

The table below summarizes the conditions for the nucleophilic fluorination of a model substrate, methyl 2-bromo-2-phenylacetate, which is structurally analogous to the target compound. These findings illustrate the types of reagents and conditions that influence substitution at the α-carbon.

EntryFluorine Source (Equivalents)Base (Equivalents)SolventTemperature (°C)Yield (%)Reference
1Et₃N·3HF (8)NoneDME8018 nih.gov
2Et₃N·3HF (8)K₃PO₄ (1.2)DME8062 nih.gov
3Et₃N·3HF (8)K₃PO₄ (1.2)THF8063 nih.gov
4Et₃N·3HF (8)K₃PO₄ (1.2)MeCN8078 (68 isolated) nih.gov
5CsF (8)K₃PO₄ (1.2)MeCN8030 nih.gov
6AgF (2)NoneMeCNrt40 nih.gov
7AgF (2), Et₃N·3HF (3)NoneMeCNrt83 (74 isolated) nih.gov

Substitution Patterns on Other Substituents

Nucleophilic attack can also be directed at other sites within the this compound molecule.

Aromatic Ring: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally not favored. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) to activate the ring towards nucleophilic attack. The methoxy group is an electron-donating group, and the α-fluoroacetic acid substituent is not sufficiently electron-withdrawing to facilitate this type of reaction under typical conditions. ebyu.edu.tr

Methoxy Group: The methyl ether linkage of the methoxy group can undergo nucleophilic cleavage. This reaction typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl carbon by the halide nucleophile (Br⁻ or I⁻). This transformation would convert the 4-methoxy group into a 4-hydroxy group, yielding 2-Fluoro-2-(4-hydroxyphenyl)acetic acid.

Carboxylic Acid Group: The carboxylic acid functional group is a site for nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. libretexts.org Common reactions include esterification with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org It is important to distinguish these reactions, which occur at the carbonyl carbon, from substitutions occurring at the α-carbon bearing the fluorine atom.

Advanced Spectroscopic and Chromatographic Characterization of 2 Fluoro 2 4 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. For 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence for its structure.

Proton (¹H) NMR Analysis, Including Fluorine Coupling

The ¹H NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to each other. The protons ortho to the methoxy (B1213986) group are expected to resonate at a different chemical shift compared to the protons ortho to the fluoroacetic acid moiety due to the differing electronic effects of these substituents.

A key feature of the ¹H NMR spectrum is the splitting of the signal corresponding to the methine proton (the hydrogen attached to the same carbon as the fluorine atom). This proton signal is split into a doublet by the adjacent fluorine atom, a phenomenon known as through-bond scalar coupling (²J-coupling). The magnitude of this coupling constant is characteristic of geminal H-F coupling.

The methoxy group protons typically appear as a sharp singlet at a characteristic chemical shift, while the acidic proton of the carboxylic acid group may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H (ortho to OCH₃)6.8 - 7.0d~8-9
Aromatic H (ortho to CH(F)COOH)7.3 - 7.5d~8-9
Methine H5.5 - 6.0d~45-55 (²JH-F)
Methoxy H~3.8s-
Carboxylic Acid H10.0 - 12.0br s-

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The presence of the fluorine atom introduces carbon-fluorine coupling (J-coupling), which splits the signals of nearby carbon atoms.

The carbon atom directly bonded to the fluorine (the methine carbon) will appear as a doublet with a large one-bond coupling constant (¹JC-F). The aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (²JC-F, ³JC-F, etc.). The carbonyl carbon of the carboxylic acid group will also likely show a small coupling to the fluorine atom. The methoxy carbon will appear as a singlet at its characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to F-coupling)Coupling Constant (J) in Hz
Carbonyl C170 - 175d~20-30 (²JC-F)
Aromatic C (ipso to OCH₃)158 - 162s-
Aromatic C (ortho to OCH₃)114 - 116d~2-5 (³JC-F)
Aromatic C (ortho to CH(F)COOH)128 - 132d~5-10 (²JC-F)
Aromatic C (ipso to CH(F)COOH)130 - 135d~20-25 (¹JC-F)
Methine C88 - 95d~180-200 (¹JC-F)
Methoxy C~55s-

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

The ¹⁹F NMR spectrum is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, a single fluorine environment is present. The ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling to the geminal methine proton (²JF-H). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Interactive Data Table: Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-F-180 to -200d~45-55 (²JF-H)

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, for example, between the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (MS) for Molecular Formula Validation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₉H₉FO₃), the experimentally determined exact mass should be in very close agreement with the calculated theoretical mass. This technique is invaluable for confirming the molecular formula and assessing the purity of the synthesized compound.

Interactive Data Table: HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺185.0614Data not available
[M+Na]⁺207.0433Data not available
[M-H]⁻183.0457Data not available

Note: The predicted NMR and HRMS data are based on typical values for similar structures and are for illustrative purposes. Actual experimental data is required for definitive characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of thermally labile and polar molecules like this compound, allowing for molecular weight determination with minimal fragmentation. nih.govuliege.be The compound can be analyzed in both positive and negative ion modes, yielding distinct ions that confirm its molecular identity.

In negative ion mode, the most prominent ion observed is the deprotonated molecule, [M-H]⁻. Given the molecular weight of 184.16 g/mol for this compound, this ion appears at a mass-to-charge ratio (m/z) of approximately 183.15. This mode is often preferred for carboxylic acids due to the ease of deprotonation of the acidic proton.

In positive ion mode, the molecule typically forms a protonated species, [M+H]⁺, at an m/z of approximately 185.16. It is also common to observe adducts with alkali metal ions present in the solvent or sample matrix, such as the sodium adduct [M+Na]⁺ at an m/z of around 207.15. The presence of these characteristic ions provides unambiguous confirmation of the compound's molecular weight. nih.gov

The following table summarizes the expected ions for this compound in ESI-MS analysis.

Table 1: Expected ESI-MS Data for this compound

Ionization ModeIon SpeciesCalculated m/z
Negative[M-H]⁻183.15
Positive[M+H]⁺185.16
Positive[M+Na]⁺207.15

HPLC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical tool for simultaneously assessing the purity and confirming the identity of this compound. nih.gov This technique combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS.

In a typical analysis, a sample of the compound is injected into an HPLC system, often employing a reversed-phase column (e.g., C18). A gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid modifier such as formic acid, is used to separate the target compound from any impurities, starting materials, or byproducts.

As the separated components elute from the column, they are introduced into the mass spectrometer. The instrument provides a chromatogram showing the intensity of the signal over time. A pure sample of this compound will exhibit a single major peak at a characteristic retention time. The mass spectrum recorded for this peak will display the expected molecular ions (e.g., [M-H]⁻ or [M+H]⁺), confirming the identity of the compound. The area of this peak relative to the total area of all peaks in the chromatogram is used to quantify the purity of the sample. For related compounds, purity levels of ≥99% have been demonstrated using HPLC. sigmaaldrich.comsigmaaldrich.com

Table 2: Illustrative HPLC-MS Purity Analysis

Peak IDRetention Time (min)Major Ion Detected (m/z)Peak Area (%)Identity
14.52185.16 ([M+H]⁺)99.6This compound
23.89171.070.2Impurity A
35.11201.140.2Impurity B

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the alpha-carbon (the carbon atom bearing the fluorine, carboxyl, and phenyl groups) means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. nih.govsigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including chiral acids. nih.gov

For the analysis of this compound, a suitable cellulose-based chiral column (e.g., Cellulose DMP) could be used under normal-phase conditions with a mobile phase typically consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with an acidic additive to improve peak shape. The two enantiomers would elute as distinct peaks, and the enantiomeric excess can be calculated from their respective peak areas.

Table 3: Example of Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area
Enantiomer 1 (e.g., R)8.3198,500
Enantiomer 2 (e.g., S)9.541,500
Result Enantiomeric Excess (e.e.) 97.0%
Calculation: e.e. (%) =(Area₁ - Area₂)/ (Area₁ + Area₂) * 100

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most distinct feature would be the signals from the carboxylic acid group: a very broad O-H stretching band appearing in the 2500-3300 cm⁻¹ region and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The methoxy group gives rise to a strong C-O ether stretching band, typically around 1250 cm⁻¹. Finally, the carbon-fluorine bond would produce a strong absorption in the 1000-1400 cm⁻¹ region of the fingerprint portion of the spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Carbonyl (Acid)C=O Stretch1700 - 1725Strong
Aromatic RingC=C Stretch~1600, ~1500Medium
Ether (Aryl-O)C-O Asymmetric Stretch~1250Strong
FluoroalkaneC-F Stretch1000 - 1400Strong

Application of Gel-Phase (¹⁹F) NMR Spectroscopy in Solid-Phase Synthesis Monitoring

Gel-phase ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally useful technique for monitoring the progress of reactions in solid-phase organic synthesis (SPOS). nih.gov The fluorine atom in this compound serves as an ideal NMR probe for this purpose. When the molecule is attached to a solid support (resin), its reactions can be followed in real-time.

The key advantages of ¹⁹F NMR for this application include the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and rapid data acquisition on standard NMR spectrometers. nih.gov Furthermore, the large chemical shift dispersion and the absence of background signals in typical organic molecules make the ¹⁹F signal easy to observe and interpret.

During a solid-phase synthesis, such as the coupling of an amino acid to the resin-bound this compound, the chemical environment around the fluorine atom changes. This change induces a shift in the ¹⁹F NMR signal. By taking spectra of the resin slurry at different time points, a chemist can monitor the disappearance of the starting material's signal and the appearance of the product's signal, allowing for accurate determination of reaction completion without the need for cleavage from the resin. nih.gov

Table 5: Hypothetical ¹⁹F NMR Chemical Shifts in Solid-Phase Synthesis

Synthesis Step¹⁹F Chemical Shift (ppm)Status
Resin-Bound this compound (Starting Material)-155.2Reaction start (100% starting material)
Reaction Intermediate-156.8Intermediate species observed during reaction
Resin-Bound Product (e.g., after peptide coupling)-158.5Reaction complete (signal corresponds to the fully formed product)

Stereochemical Aspects and Chiral Recognition in 2 Fluoro 2 4 Methoxyphenyl Acetic Acid Research

Impact of Chirality on Research Applications and Biological Relevance

The three-dimensional structure of a drug molecule is paramount to its biological function. Since biological systems, such as enzymes and receptors, are inherently chiral, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. unimi.it This can lead to significant differences in the pharmacodynamics and pharmacokinetics of the two enantiomers. unimi.it One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. chemicalbook.com

While specific research detailing the distinct biological activities and applications of the individual enantiomers of 2-Fluoro-2-(4-methoxyphenyl)acetic acid is not extensively available in the public domain, general principles of stereochemistry in pharmacology suggest that they would likely exhibit different biological profiles. For many non-steroidal anti-inflammatory drugs (NSAIDs) with a similar α-aryl propionic acid scaffold, the (S)-enantiomer is typically the more active form. For instance, in the case of flurbiprofen, a related fluorinated biphenylylpropionic acid, the pharmacological activity is well-established. nih.gov It is therefore reasonable to hypothesize that the (S)- and (R)-enantiomers of this compound would also display differential activities, making their separation and individual study a crucial aspect of its development for any potential therapeutic application. The study of individual enantiomers is essential to identify the more potent and safer candidate for further research. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures of this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a fundamental step in stereochemical research. Various techniques have been developed for this purpose, ranging from classical methods to modern chromatographic and enzymatic approaches.

Enzymatic Resolution Approaches for Related Compounds

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used enzymes for the resolution of carboxylic acids and their esters. sigmaaldrich.com These enzymes can selectively catalyze the hydrolysis of an ester or an esterification of an acid for one enantiomer at a much faster rate than for the other, allowing for the separation of the two.

For fluorinated arylcarboxylic acids, which are structurally related to this compound, enzymatic hydrolysis of the racemic ester has been successfully employed. sigmaaldrich.com Lipases such as those from Burkholderia cepacia and Candida antarctica B have demonstrated high enantioselectivity in these resolutions. sigmaaldrich.com The process typically involves the hydrolysis of a racemic methyl or ethyl ester in a buffered aqueous solution, yielding an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. sigmaaldrich.com

Enzyme SourceSubstrate TypeResolution MethodOutcome
Burkholderia cepaciaRacemic aryl carboxylic acid esterEnantioselective esterification/hydrolysisProduction of enantiomerically pure acids and esters
Candida antarctica BRacemic aryl carboxylic acid esterEnantioselective esterification/hydrolysisHigh efficiency and selectivity in enantiomer separation
Amano PS LipaseRacemic fluorinated aryl carboxylic acid esterHydrolysis in phosphate (B84403) bufferYields of 50-80% with 93-100% enantiomeric excess (ee)

This table is based on data for related fluorinated arylcarboxylic acids.

Kinetic Resolution through Enantioselective Esterification

Kinetic resolution is a widely used method for the separation of enantiomers. This technique relies on the differential rates of reaction of two enantiomers with a chiral catalyst or reagent. Enantioselective esterification is a common strategy for the kinetic resolution of racemic carboxylic acids.

For a class of compounds closely related to the subject, 2-aryl-2-fluoropropanoic acids, a successful kinetic resolution has been developed using enantioselective esterification. This method involves the use of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in the presence of an achiral alcohol and a coupling agent like pivalic anhydride. The catalyst preferentially promotes the esterification of one enantiomer, leaving the other enantiomer as the unreacted carboxylic acid. This approach has been shown to provide both the optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses.

Preparative Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. www.gov.uk

For the enantioseparation of related α-aryl-α-fluoroacetonitriles, various polysaccharide-based chiral stationary phases, such as Chiralcel OD, Chiralpak AD, and Chiralpak AS, have proven to be effective. researchgate.net The separation is typically carried out in normal-phase mode, using a mobile phase consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol. researchgate.net By optimizing the mobile phase composition and flow rate, baseline separation of the enantiomers can be achieved, allowing for their isolation on a preparative scale. researchgate.net This technique offers a direct method for obtaining highly pure enantiomers for further studies. nih.gov

Chiral Stationary Phase (CSP)Compound ClassMobile Phase ExampleEfficacy
Chiralcel OD2-Aryl-2-fluoroacetonitrilesHexane/EthanolBroadly useful for baseline separation
Chiralpak AD2-Aryl-2-fluoroacetonitrilesHexane/EthanolBroadly useful for baseline separation
Chiralpak AS2-Aryl-2-fluoroacetonitrilesHexane/EthanolBroadly useful for baseline separation
Chiralcel OJ2-(2-Naphthyl)-2-fluoroacetonitrileHexane/Ethanol (90:10)Suitable for preparative separation

This table is based on data for the separation of related 2-aryl-2-fluoroacetonitriles.

Stereochemical Control in Asymmetric Synthetic Strategies

While chiral resolution provides a means to separate enantiomers from a racemic mixture, asymmetric synthesis offers a more elegant and often more efficient approach to obtaining enantiomerically pure compounds directly. These strategies involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a chemical reaction.

Several asymmetric strategies have been developed for the synthesis of α-aryl-α-fluoro carboxylic acids and their derivatives. One approach involves the catalytic asymmetric fluorination of α-aryl acetic acid derivatives. For instance, a catalytic system composed of NiCl₂-Binap has been used for the asymmetric fluorination of silyl (B83357) ketene (B1206846) acetals derived from α-aryl acetic acids. This method allows for the direct introduction of the fluorine atom in an enantioselective manner.

Another powerful strategy is the palladium-catalyzed enantioselective α-arylation of α-fluoro carbonyl compounds. This involves the cross-coupling of an aryl halide or triflate with an enolate of an α-fluoro ketone or ester in the presence of a chiral palladium catalyst. While this method typically yields α-aryl-α-fluoro ketones, these can be further transformed into the desired carboxylic acids.

Furthermore, the development of enantioselective allylic alkylation of α-fluoro-β-ketoesters provides a pathway to chiral building blocks that can be converted to α-fluoro-α-aryl carboxylic acids. These methods, which often employ palladium catalysts with chiral ligands, can achieve high levels of enantioselectivity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess in the final product.

Asymmetric StrategyKey Reagents/CatalystsSubstrateProduct Type
Catalytic Asymmetric FluorinationNiCl₂-Binap, R₃SiOTf, 2,6-lutidineα-Aryl acetic acid derivativesα-Fluoro-α-aryl carboxylic acid derivatives
Enantioselective α-ArylationPalladium complexes with chiral phosphine (B1218219) ligandsα-Fluoro ketones/estersα-Aryl-α-fluoro ketones/esters
Enantioselective Allylic AlkylationPalladium catalysts with Trost ligandsα-Fluoro-β-ketoestersEnantioenriched 3-fluoro-3-aryl-substituted piperidines

This table summarizes asymmetric strategies for related compound classes.

Applications and Advanced Research Trajectories of 2 Fluoro 2 4 Methoxyphenyl Acetic Acid in Contemporary Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

2-Fluoro-2-(4-methoxyphenyl)acetic acid serves as a valuable precursor in the synthesis of a diverse array of complex organic molecules. Its structural features, including the α-fluoro-substituted carboxylic acid moiety and the electron-donating methoxy (B1213986) group on the phenyl ring, provide a unique combination of reactivity and functionality that can be exploited in various synthetic transformations.

Synthesis of Fluorinated Bioactive Molecules and Natural Product Derivatives

The introduction of a fluorine atom can significantly alter the biological activity of a molecule. While direct and extensive research on the use of this compound in the synthesis of a wide range of specific bioactive molecules is not broadly documented in publicly available literature, the principles of organic synthesis suggest its potential as a key intermediate. The presence of the α-fluoroacetic acid moiety allows for its incorporation into larger molecular scaffolds to create fluorinated analogs of known bioactive compounds and natural products. This strategic fluorination can lead to enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

In the realm of drug discovery, the modification of lead compounds to optimize their therapeutic properties is a critical step. Phenylacetic acid derivatives, in general, are known to possess a range of biological activities, including analgesic, antipyretic, and anti-inflammatory properties. The fluorinated nature of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical intermediates. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to subtle but significant changes in the molecule's interaction with biological receptors. Although specific examples of its direct use as a precursor for currently marketed drugs are not readily found in the literature, its potential for generating new lead compounds with improved pharmacological profiles remains an active area of interest for medicinal chemists.

Utilization in Agrochemical Research as Building Blocks

The agrochemical industry continually seeks new molecules with enhanced efficacy and improved environmental profiles. Fluorinated compounds have made a significant impact in this sector, with many modern pesticides and herbicides containing fluorine atoms. The introduction of fluorine can increase the biological activity and metabolic stability of agrochemicals. While specific, publicly documented examples of this compound being used as a building block in agrochemical research are scarce, the known benefits of incorporating fluorine into agrochemical scaffolds suggest its potential utility in this field. Its structural motifs could be integrated into new classes of fungicides, herbicides, or insecticides to enhance their performance and selectivity.

Application as Linkers in Solid-Phase Organic Synthesis

Solid-phase organic synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. Linkers are crucial components in this methodology, connecting the growing molecule to the solid support. While direct application of this compound as a linker is not extensively documented, a closely related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid , has been successfully synthesized and evaluated as a linker in solid-phase synthesis.

This related linker was synthesized in seven steps and demonstrated favorable properties for solid-phase peptide synthesis. Notably, a peptide could be cleaved from this linker under mild conditions (20% trifluoroacetic acid in dichloromethane) in just 30 minutes. This is a significant improvement over previously described linkers that required much harsher conditions. The presence of the fluorine atom in the linker also allows for the use of 19F NMR spectroscopy to monitor the progress of reactions on the solid support.

Table 1: Comparison of Cleavage Conditions for a Fluorinated Linker and a Standard Linker

LinkerCleavage ReagentTimeTemperature
2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid20% TFA in CH₂Cl₂30 minRoom Temperature
Previously described monoalkoxy linker90% TFA in waterNot specifiedElevated Temperature

This data is for the related compound 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid and is presented to illustrate the potential advantages of fluorinated linkers.

Exploration in Materials Science and Engineering Research

The unique electronic properties of fluorinated compounds have also attracted attention in the field of materials science. The high electronegativity of fluorine can significantly influence the electronic structure and properties of organic materials.

Development of Advanced Functional Materials with Specific Electronic Properties

While specific research detailing the use of this compound in the development of advanced functional materials is not widely available, the broader class of phenylacetic acid derivatives has been explored for various applications in materials science. The incorporation of fluorine into organic molecules is a well-established strategy for tuning their electronic properties. For instance, fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous in the design of organic semiconductors, liquid crystals, and other functional materials. The combination of the fluoro and methoxy substituents on the phenyl ring of this compound could lead to materials with interesting optical and electronic properties, making it a candidate for further investigation in this area.

Integration into Polymer Science and Electronic Materials

The unique electronic properties of organofluorine compounds position this compound and its derivatives as molecules of interest in materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic characteristics. Specifically, the high electronegativity of fluorine acts as a potent electron-withdrawing group, a feature that is highly relevant in the design of organic electronic materials. This electron-withdrawing nature can help to stabilize charge-transfer complexes, which are fundamental to the performance of various organic electronic devices . While direct applications of this compound in this field are still emerging, its structural motifs are relevant. The phenylacetic acid framework provides a versatile scaffold, and the strategic placement of the fluoro and methoxy groups allows for the fine-tuning of electronic properties, making it a valuable building block for more complex molecules intended for use in organic electronics .

Structure-Activity Relationship (SAR) Studies and Biological Activity Investigations (Non-Clinical)

In Vitro Cytotoxicity and Anticancer Activity Research (e.g., cell line studies, apoptosis induction, cell cycle arrest)

The scaffold of this compound is a recurring motif in compounds investigated for their anticancer potential. Research into structurally similar molecules has demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, fluorinated β-lactam compounds incorporating the fluoro-methoxyphenyl group have shown potent antiproliferative activity. The compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.095 µM in MCF-7 human breast cancer cells and was also effective in MDA-MB-231 cells with an IC₅₀ of 0.620 µM mdpi.com. Another related β-lactam, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, was even more potent in MCF-7 cells, with an IC₅₀ value of 0.075 µM mdpi.com.

Derivatives of flavone-8-acetic acid (FAA), which also feature fluorinated aromatic rings, have been evaluated for their cytotoxicity against human ovarian adenocarcinoma cell lines researchgate.net. Furthermore, studies on indazol-pyrimidine hybrids have identified compounds with strong cytotoxic effects. Compound 5f from one such study showed potent activity against MCF-7 (breast), A549 (lung), and Caco-2 (colon) cancer cells, with IC₅₀ values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively mdpi.com. These values were notably more potent than the reference drug, staurosporine, in the same study mdpi.com.

Mechanistic studies indicate that the anticancer action of these related compounds can involve the induction of apoptosis and cell cycle arrest mdpi.comnih.gov. For example, certain chalcone derivatives, which share structural similarities, can induce apoptosis in MCF-7 cells and cause an accumulation of cells in the G2/M phase of the cell cycle nih.gov.

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

Compound Class Cell Line IC₅₀ (µM) Reference
Fluorinated β-lactam MCF-7 (Breast) 0.095 mdpi.com
Fluorinated β-lactam MDA-MB-231 (Breast) 0.620 mdpi.com
Indazol-Pyrimidine Hybrid (5f) MCF-7 (Breast) 1.858 mdpi.com
Indazol-Pyrimidine Hybrid (5f) A549 (Lung) 3.628 mdpi.com
Indazol-Pyrimidine Hybrid (5f) Caco-2 (Colon) 1.056 mdpi.com
1,2,4-Triazine Sulfonamide (MM131) DLD-1 (Colon) 1.7 nih.gov

Enzyme Inhibition Studies (e.g., Cathepsin K, 15-Lipoxygenase, P450 scc, Aromatase)

The chemical structure of this compound makes it a candidate for enzyme inhibition studies. The presence of a fluorine atom can significantly enhance binding affinity to enzyme active sites researchgate.net. Fluorine can participate in favorable electrostatic interactions and hydrogen bonding, potentially leading to potent and selective inhibition researchgate.net.

While specific inhibition data for enzymes like Cathepsin K or Aromatase by this exact compound is not widely documented, research on analogous structures provides strong rationale for such investigations. For example, fluorinated piperidine acetic acids have shown promise in targeting γ-secretase, an enzyme implicated in Alzheimer's disease . Similarly, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer frontiersin.org. The design of polyfluoroketones as potent inhibitors of proteases like carboxypeptidase A further illustrates the principle that fluoro-containing compounds can serve as effective enzyme inhibitors researchgate.net. The small atomic radius of fluorine allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet its high electronegativity can drastically alter the molecule's interaction with an enzyme's active site, sometimes leading to irreversible "suicide inhibition" where the fluoro analog is processed by the enzyme to a reactive species that covalently binds and inactivates it researchgate.net.

Antimicrobial Research and Antiparasitic Potential (e.g., against Cryptosporidium)

Derivatives incorporating the fluoro-methoxyphenyl moiety have been synthesized and evaluated for their antimicrobial properties. In several studies, this structural unit has been part of larger molecules exhibiting significant antibacterial and antifungal activity.

For example, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial and fungal strains, with some compounds showing potent activity researchgate.net. Similarly, novel Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been explored for their antimicrobial potential semanticscholar.org. Other research has focused on thiazolidin-4-one scaffolds bearing related substituted phenyl groups, which were screened for in vitro activity against both gram-negative and gram-positive bacteria nanobioletters.com. The results from these studies often indicate that the specific substitution pattern on the phenyl ring, including the presence of halogen and methoxy groups, is crucial for determining the potency and spectrum of antimicrobial action nanobioletters.com. While direct testing of this compound against parasites like Cryptosporidium is not extensively reported, the established antimicrobial activity of its close structural relatives suggests this as a viable avenue for future research.

Investigations into Molecular Target Interactions and Mechanistic Pathways

The mechanistic pathways of action for compounds containing the this compound scaffold are linked to their ability to interact with specific biological targets. The fluorine atom is a key contributor to these interactions, enhancing the molecule's ability to form strong hydrogen bonds with enzymes and receptors .

In the context of anticancer activity, a primary mechanism identified for structurally related compounds is the disruption of microtubule dynamics. Fluorinated β-lactam analogues of Combretastatin A-4, for example, have been shown to inhibit tubulin polymerization by interacting with the colchicine-binding site mdpi.com. This disruption of the cellular cytoskeleton triggers a cascade of events, including the induction of apoptosis (programmed cell death) mdpi.comnih.gov. Further mechanistic studies have revealed that these compounds can modulate the expression of key regulatory proteins, leading to a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and a corresponding upregulation of pro-apoptotic proteins such as Bax mdpi.com. This shift in the balance of pro- and anti-apoptotic factors ultimately commits the cancer cell to a death pathway.

Influence of Fluorine Substituents on Biological Activity, Lipophilicity, and Metabolic Stability

The strategic incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The substitution of a hydrogen atom with fluorine can profoundly influence a compound's biological activity, lipophilicity, and metabolic stability researchgate.netresearchgate.netnih.gov.

Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the entire molecule, potentially leading to enhanced binding affinity with target receptors or enzymes researchgate.net. This can translate into a dramatic improvement in potency compared to non-fluorinated analogues researchgate.net.

Lipophilicity: Fluorine's effect on lipophilicity (a measure of a compound's ability to dissolve in fats and cross cell membranes) is context-dependent nih.gov. While highly fluorinated groups like trifluoromethyl (CF₃) significantly increase lipophilicity, a single fluorine atom has a more nuanced effect researchgate.netresearchgate.net. This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, and ability to penetrate biological barriers like the blood-brain barrier researchgate.net.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes researchgate.netnih.gov. This increased metabolic stability means the compound is less likely to be broken down by the body, potentially leading to a longer duration of action and improved bioavailability researchgate.net.

The presence of the fluorine atom in this compound is therefore expected to confer these advantages, making it and its derivatives more robust candidates for further biological investigation compared to their non-fluorinated counterparts.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, offering insights into molecular properties and interactions that can be difficult or costly to obtain through experimental methods alone. For this compound, these in silico approaches could provide valuable information regarding its potential biological activity and chemical behavior. However, a comprehensive review of publicly available scientific literature reveals a notable lack of specific computational studies focused solely on this compound. The following sections detail the potential applications of various computational methods to this molecule and the current status of research in these areas.

Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein receptor.

For this compound, docking studies could be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level. By simulating the interaction of the compound with the binding sites of various enzymes or receptors, researchers could predict its binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information would be invaluable for prioritizing the compound for further experimental testing and for guiding the design of more potent analogs.

Despite the potential utility of this approach, a thorough search of the scientific literature did not yield any specific molecular docking studies that have been performed on this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide a wealth of information about a molecule's geometric and electronic properties, including optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and vibrational frequencies.

In the context of this compound, DFT calculations could be used to:

Determine the most stable three-dimensional conformation of the molecule.

Analyze the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Calculate the energies of the HOMO and LUMO, which are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Predict its spectroscopic properties, such as infrared and NMR spectra, to aid in its experimental characterization.

However, at present, there are no specific Density Functional Theory (DFT) studies focused on this compound available in the public scientific domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological response. researchgate.net

A QSAR study involving this compound would typically require a dataset of structurally related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors could include constitutional, topological, geometrical, and electronic properties. A mathematical model would then be developed to establish a relationship between these descriptors and the observed biological activity.

Such a model could be used to:

Predict the biological activity of other, similar compounds.

Identify the key molecular features that influence the activity, providing insights for the design of new molecules with improved properties.

A review of the existing literature indicates that no specific QSAR models have been developed for or include this compound.

Future Research Perspectives and Emerging Directions for 2 Fluoro 2 4 Methoxyphenyl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid is expected to focus on the development of more efficient, sustainable, and enantioselective methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. mdpi.comvapourtec.com Future methodologies could focus on the direct C-H fluorination of 2-(4-methoxyphenyl)acetic acid derivatives, bypassing the need for pre-functionalized substrates. This approach offers a more atom-economical and environmentally benign route to the target molecule. nih.gov The use of organic dyes as photocatalysts could further enhance the sustainability of these synthetic transformations. mdpi.com

Catalytic Asymmetric Fluorination: The synthesis of enantiomerically pure α-fluorocarboxylic acids is of significant interest due to the differential biological activity often exhibited by stereoisomers. Future research will likely explore the development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric fluorination of precursors to this compound. nih.govacs.org Dual-catalyst systems, combining a chiral nucleophile and an achiral Lewis acid, could provide a powerful strategy for achieving high enantioselectivity. nih.govacs.org

Flow Chemistry: The application of continuous flow technology offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents. beilstein-journals.orgvapourtec.comresearchgate.netrsc.orgchemistryviews.org Future synthetic routes to this compound could be adapted to flow processes, allowing for the safe handling of fluorinating agents and the potential for automated, high-throughput synthesis. vapourtec.com

Synthetic MethodologyPotential AdvantagesKey Research Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of visible light. mdpi.comvapourtec.comDirect C-H fluorination, development of organic photocatalysts. mdpi.com
Asymmetric Catalysis Access to enantiomerically pure compounds. nih.govacs.orgNovel chiral transition metal and organocatalysts, dual-catalyst systems. nih.govacs.org
Flow Chemistry Enhanced safety, scalability, and process control. beilstein-journals.orgvapourtec.comAdaptation of existing synthetic routes to continuous flow, automated synthesis. researchgate.net

Advanced Exploration of Undiscovered Biological Activities and Target Mechanisms

The presence of both a fluorine atom and a carboxylic acid moiety suggests that this compound could have interesting biological properties.

Enzyme Inhibition: The α-fluorocarboxylic acid motif can act as a bioisostere for a native carboxylic acid, but with altered acidity and metabolic stability. nih.govucc.ienih.gov This makes this compound a candidate for screening as an inhibitor of enzymes where a carboxylate group is involved in substrate binding. The fluorine atom can also participate in favorable interactions within an enzyme's active site, potentially enhancing binding affinity.

Carboxylic Acid Bioisosterism: The carboxylic acid group is a common pharmacophore, but it can also lead to poor pharmacokinetic properties. nih.govucc.ieresearchgate.net Research into derivatives of this compound could explore the replacement of the carboxylic acid with other acidic functional groups (bioisosteres) to improve drug-like properties while retaining biological activity. nih.govhyphadiscovery.com

Multi-target Drug Design: The development of small molecules that can modulate multiple biological targets is a growing area of interest for the treatment of complex diseases. mdpi.com Given the structural features of this compound, it could serve as a scaffold for the design of multi-target agents. nih.gov

Research AreaRationalePotential Applications
Enzyme Inhibition α-fluorocarboxylic acid as a bioisostere with unique properties. nih.govucc.ieDevelopment of novel therapeutic agents.
Carboxylic Acid Bioisosterism Improving pharmacokinetic properties of drug candidates. nih.govresearchgate.netOptimization of lead compounds in drug discovery. ucc.ie
Multi-target Drug Design Addressing complex diseases with a single molecule. mdpi.comTreatment of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov

Innovative Applications in Emerging Fields of Chemical and Material Science

The unique properties of fluorinated compounds extend beyond medicine into materials science. numberanalytics.comresearchgate.netnumberanalytics.com

Fluorinated Polymers: The incorporation of fluorinated monomers can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and low surface energy. nih.govfluoropolymers.eufluoropolymerpartnership.comidc-online.comwikipedia.org Derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, membranes, or advanced composites. man.ac.uk

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their influence on mesogenic behavior and electro-optic properties. spiedigitallibrary.orgresearchgate.netbohrium.comdakenchem.comnih.gov The rigid p-methoxyphenyl group combined with the polar fluorine atom in this compound suggests that its derivatives could be investigated as components of novel liquid crystalline materials.

Application AreaKey Properties Conferred by FluorinePotential Products
Fluorinated Polymers Thermal stability, chemical inertness, hydrophobicity. nih.govidc-online.comHigh-performance coatings, chemically resistant materials, advanced textiles. fluoropolymers.eufluoropolymerpartnership.com
Liquid Crystals Altered mesomorphic behavior, modified dielectric anisotropy. spiedigitallibrary.orgresearchgate.netNew materials for advanced display technologies. bohrium.comdakenchem.com

Interdisciplinary Research Integrating Synthesis, Computational Modeling, and Biological Evaluation

A holistic approach that combines synthesis, computational modeling, and biological evaluation will be crucial for unlocking the full potential of this compound and its derivatives.

Computational Modeling: In silico methods can be used to predict the physicochemical properties, conformational preferences, and potential biological targets of this compound. nih.govemerginginvestigators.orgnih.gov Computational studies can guide synthetic efforts by identifying the most promising derivatives for synthesis and biological testing. nih.gov

Integrated Drug Discovery: An integrated approach, where synthetic chemists, computational scientists, and biologists work collaboratively, can accelerate the drug discovery process. mdpi.comnih.govresearchgate.netescholarship.org This would involve the design and synthesis of a library of derivatives based on this compound, followed by in vitro and in silico screening to identify compounds with desired biological activities. dovepress.com

Interdisciplinary ApproachKey ComponentsExpected Outcomes
Computational Modeling Quantum chemical calculations, molecular docking, molecular dynamics simulations. nih.govemerginginvestigators.orgPrediction of properties, identification of potential biological targets, rational design of new molecules. nih.gov
Integrated Drug Discovery Synthesis of compound libraries, high-throughput screening, structure-activity relationship studies. researchgate.netescholarship.orgIdentification of lead compounds, optimization of biological activity and pharmacokinetic properties. dovepress.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-2-(4-methoxyphenyl)acetic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization often involves palladium-catalyzed cross-coupling reactions or fluorination strategies. For example, analogous compounds (e.g., fluorophenyl boronic esters) are synthesized under inert atmospheres using potassium acetate as a base in 1,4-dioxane at 90°C, achieving moderate yields (~43%) . Purification via column chromatography or recrystallization improves purity. Researchers should explore temperature gradients, alternative catalysts (e.g., Pd(PPh₃)₄), and solvent systems (e.g., THF/DMF mixtures) to enhance yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm fluorine and methoxy group positions.
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (e.g., a = 12.5022 Å, b = 8.2690 Å) are used for absolute configuration determination .
  • HPLC-MS : Validates purity (>99%) and molecular weight (e.g., C₉H₉BrO₃: M = 245.06) .

Q. How can researchers differentiate this compound from structurally similar metabolites (e.g., 4-Methoxymandelic acid) in biological samples?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with specific ion transitions or isotopic labeling. For example, 4-Methoxymandelic acid (C₉H₁₀O₄, m/z 182.06) lacks the fluorine atom, enabling distinct fragmentation patterns . Chromatographic retention times and spiking experiments with reference standards further resolve ambiguities.

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound’s role as a biomarker for non-small cell lung cancer (NSCLC)?

  • Methodological Answer :

  • Cohort Studies : Compare plasma levels of 2-(4-Methoxyphenyl)acetic acid (a structural analog) between NSCLC patients and controls using targeted metabolomics .
  • Validation : Assess sensitivity/specificity via ROC curves and cross-validate with orthogonal methods (e.g., ELISA).
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to evaluate downstream pathways (e.g., aryl hydrocarbon receptor signaling) in cancer cell lines .

Q. How can structural modifications (e.g., fluorination vs. methoxy substitution) impact biological activity or metabolic stability?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs (e.g., 2-Fluoro-2-(4-hydroxyphenyl)acetic acid) and test in vitro/in vivo models. Fluorination often enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., fluorine’s electronegativity) on binding affinity to targets like COX-2 .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) and assess variability in assay conditions (e.g., cell lines, dosing).
  • Dose-Response Curves : Re-evaluate potency (IC₅₀/EC₅₀) under standardized protocols. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced inflammation models .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to avoid inhalation (refer to SDS for 2-(4-Hydroxy-3-methoxyphenyl)acetic acid, which highlights respiratory irritation risks) .
  • Storage : Store at –20°C in airtight containers, away from light, to prevent degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.